molecular formula C6H10F2N4S B2586218 3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine CAS No. 886496-00-0

3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2586218
CAS No.: 886496-00-0
M. Wt: 208.23
InChI Key: FJODEEXYSLGWGR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(difluoromethyl)-5-propylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N4S/c1-2-3-13-6-11-10-5(4(7)8)12(6)9/h4H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJODEEXYSLGWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The difluoromethyl and propylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₆H₁₀F₂N₄S
  • Molecular Weight : 208.23 g/mol
  • CAS No.: 886496-00-0
  • Key Substituents :
    • Difluoromethyl group (-CF₂H) at position 3: Enhances electronegativity and metabolic stability.
    • Propylsulfanyl group (-S-C₃H₇) at position 5: Contributes to lipophilicity and steric bulk.

Applications: Though direct biological data are unavailable, its structural features align with triazole derivatives known for antimicrobial, antifungal, and enzyme-inhibitory activities (e.g., tyrosinase inhibition in –3) .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position 3 / 5) Molecular Formula Molecular Weight Key Features References
Target Compound -CF₂H / -S-C₃H₇ C₆H₁₀F₂N₄S 208.23 High electronegativity from -CF₂H; moderate lipophilicity
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine -S-benzyl / -1H-indol-2-yl C₁₇H₁₄N₆S 342.40 Aromatic indole moiety enhances π-π interactions; bulkier substituents
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine -S-(3-Cl-4-F-benzyl) / -pyridin-4-yl C₁₅H₁₁ClFN₅S 364.84 Halogenated benzyl group improves enzyme binding; pyridine enhances solubility
3-(Ethylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine -S-ethyl / -pyridin-2-yl C₉H₁₁N₅S 229.28 Shorter alkyl chain reduces lipophilicity; pyridine aids coordination in metal complexes
3-(Propylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine -S-C₃H₇ / -CF₃ C₆H₉F₃N₄S 226.22 Trifluoromethyl increases electron-withdrawing effects compared to -CF₂H
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine -4-Cl-phenyl / -S-isopropyl C₁₁H₁₃ClN₄S 284.76 Aromatic chlorophenyl enhances steric hindrance; branched alkyl chain affects solubility

Biological Activity

3-(Difluoromethyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-4-amine (CAS No. 886496-00-0) is a novel compound belonging to the triazole class, which has garnered interest due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6_6H10_{10}F2_2N4_4S
  • Molecular Weight : 208.23 g/mol
  • CAS Number : 886496-00-0

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors within microbial or cancerous cells. For this compound, preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival.
  • Antioxidant Properties : The presence of sulfur and fluorine in the structure may contribute to antioxidant activities, potentially mitigating oxidative stress in cells.

Biological Activity Overview

Recent studies have indicated various biological activities associated with triazole derivatives:

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities:

  • Antibacterial Efficacy : Compounds in the triazole family have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, molecular docking studies indicated high binding affinities with bacterial targets, suggesting potential as antibiotic agents .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been evaluated using assays like DPPH and ABTS radical scavenging tests. These studies reveal that certain triazole compounds can effectively neutralize free radicals, indicating their potential role in oxidative stress-related conditions .

Study 1: Antimicrobial Properties

A study focusing on various triazole derivatives found that compounds structurally similar to this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capabilities of triazole derivatives through DPPH assays. The results indicated that certain derivatives exhibited IC50_{50} values comparable to well-known antioxidants like ascorbic acid, underlining their potential therapeutic roles in oxidative stress management .

Data Tables

Activity Type Compound Tested Strains MIC (µg/mL)
Antibacterial3-(Difluoromethyl)-5-(propylsulfanyl)...E. coli, S. aureus8 - 32
AntioxidantSimilar Triazole DerivativeDPPH Radical ScavengingIC50_{50} = 0.397 μM

Q & A

Q. Table 1. SAR of Triazol-4-Amine Derivatives in AbTYR Inhibition

Substituent (R)IC50_{50} (μM)Key Interactions
4-Fluorophenyl83.61π–π with His244
3-Fluorophenyl>350Steric hindrance
Propylsulfanyl24.92Hydrophobic pocket

Q. Table 2. Computational Validation of Binding Modes

Software/ToolApplicationOutcome (Fitness Score/ΔG)
GOLD (ChemPLP)Pose prediction for AbTYR68.05
MM-GBSABinding free energy estimation-68.05 kcal/mol

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